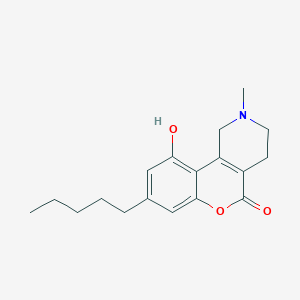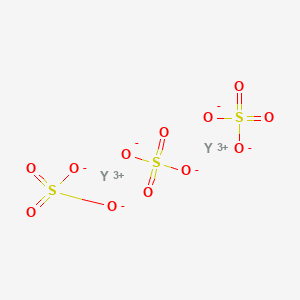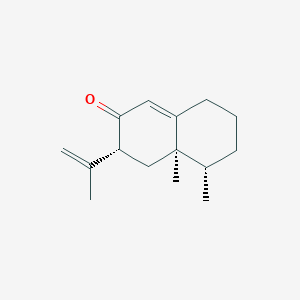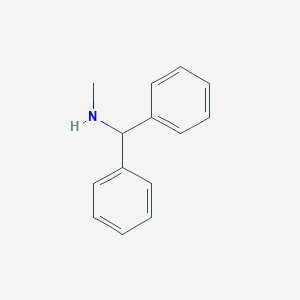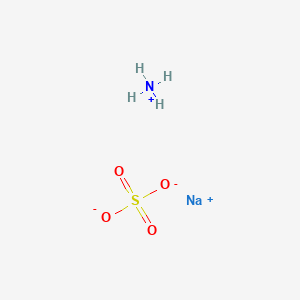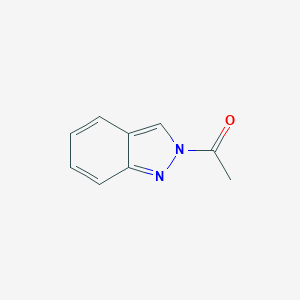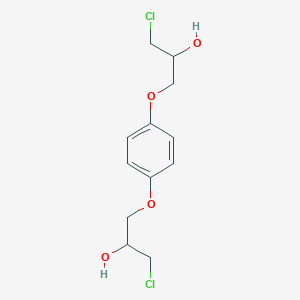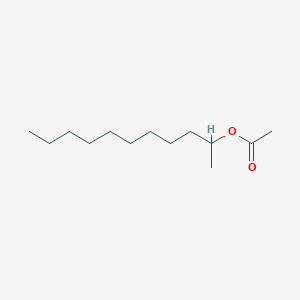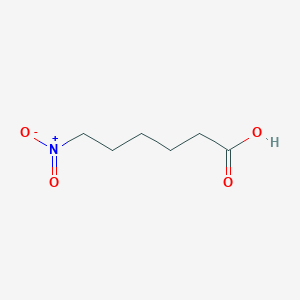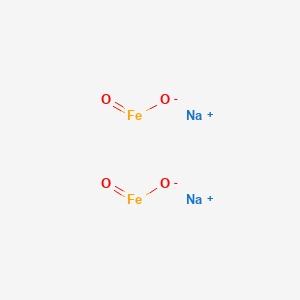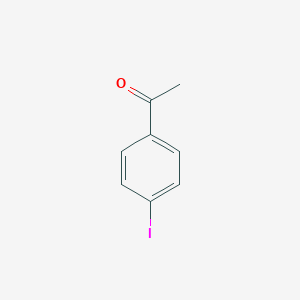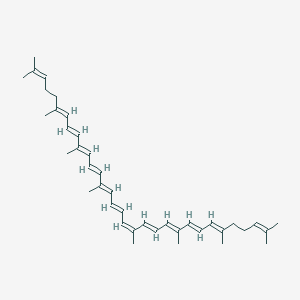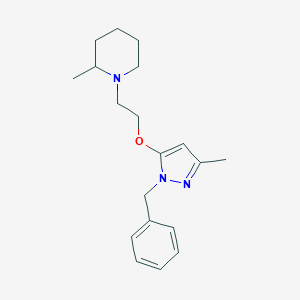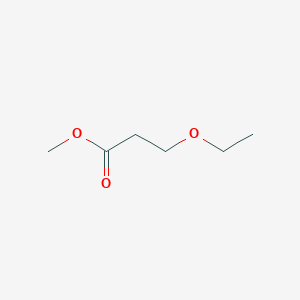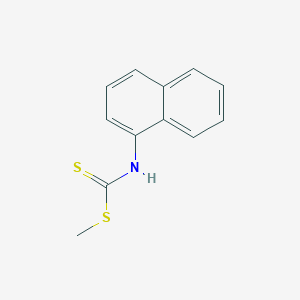
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI), also known as CMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMN is a thiol compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is not fully understood, but it is believed to be related to its thiol group. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to react with thiol groups on proteins, leading to changes in protein structure and function. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to induce oxidative stress in cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to have various biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of protein structure and function. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in lab experiments is its thiol group, which allows it to react with proteins and other biomolecules. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is relatively easy to synthesize and purify, making it a convenient reagent for research. However, one limitation of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI). One area of interest is the development of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)-based anticancer drugs, which could potentially be used to treat a variety of cancers. Additionally, further investigation is needed to fully understand the mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) and its effects on protein structure and function. Finally, the potential applications of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in materials science, such as the synthesis of thiol-functionalized polymers and nanoparticles, warrant further investigation.
Méthodes De Synthèse
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) can be synthesized using a two-step process involving the reaction of naphthalene-1-thiol with methyl chloroformate followed by the reaction of the resulting intermediate with sodium sulfide. The resulting product is purified using column chromatography to obtain pure Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI).
Applications De Recherche Scientifique
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been used as a thiol reagent to investigate the role of thiols in protein structure and function. In materials science, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles.
Propriétés
Numéro CAS |
13037-43-9 |
|---|---|
Nom du produit |
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) |
Formule moléculaire |
C12H11NS2 |
Poids moléculaire |
233.4 g/mol |
Nom IUPAC |
methyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
Clé InChI |
AMWMILZYBSFDJC-UHFFFAOYSA-N |
SMILES isomérique |
CSC(=NC1=CC=CC2=CC=CC=C21)S |
SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
13037-43-9 |
Synonymes |
1-Naphthalenedithiocarbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



